molecular formula C32H44N2O3 B10875930 5-(4-tert-butylphenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10875930
M. Wt: 504.7 g/mol
InChI Key: OYJCDVGTQAOZTG-OHYPFYFLSA-N
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Description

4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-1-[3-(DIBUTYLAMINO)PROPYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a benzoyl group, a tert-butylphenyl group, and a dibutylamino propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-1-[3-(DIBUTYLAMINO)PROPYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multiple steps, including the formation of intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-1-[3-(DIBUTYLAMINO)PROPYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-1-[3-(DIBUTYLAMINO)PROPYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-1-[3-(DIBUTYLAMINO)PROPYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BENZOYL-5-[4-(TERT-BUTYL)PHENYL]-1-[3-(DIBUTYLAMINO)PROPYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C32H44N2O3

Molecular Weight

504.7 g/mol

IUPAC Name

(4Z)-5-(4-tert-butylphenyl)-1-[3-(dibutylamino)propyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C32H44N2O3/c1-6-8-20-33(21-9-7-2)22-13-23-34-28(24-16-18-26(19-17-24)32(3,4)5)27(30(36)31(34)37)29(35)25-14-11-10-12-15-25/h10-12,14-19,28,35H,6-9,13,20-23H2,1-5H3/b29-27-

InChI Key

OYJCDVGTQAOZTG-OHYPFYFLSA-N

Isomeric SMILES

CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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